
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride typically involves the esterification of 4-Aminomethyltetrahydropyran-4-carboxylic acid with ethanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Reagents: 4-Aminomethyltetrahydropyran-4-carboxylic acid, ethanol, hydrochloric acid.
Catalysts: Sulfuric acid or p-toluenesulfonic acid.
Conditions: Refluxing the mixture at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyltetrahydropyran hydrochloride: A closely related compound with similar structural features.
4-Isoxazolidinol hydrochloride: Another compound with a similar ring structure but different functional groups.
4-Aminodiphenylamine hydrochloride: Shares the amino group but has a different core structure.
Uniqueness
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(7-10)3-5-12-6-4-9;/h2-7,10H2,1H3;1H |
InChI Key |
HCERCBLRZSFGAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


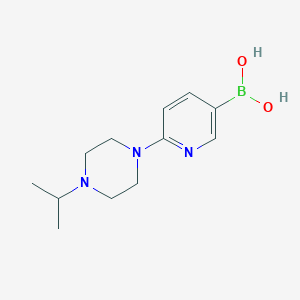


![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
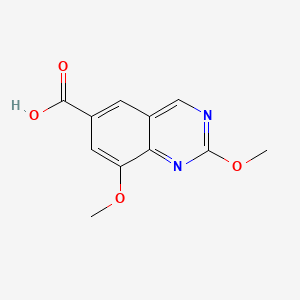
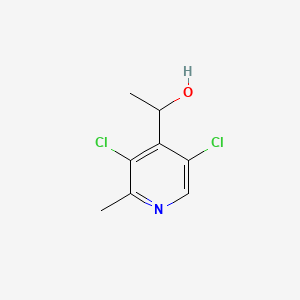
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
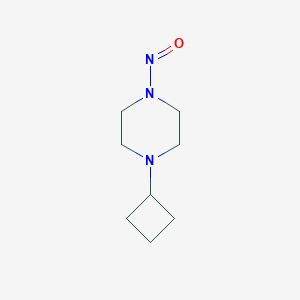
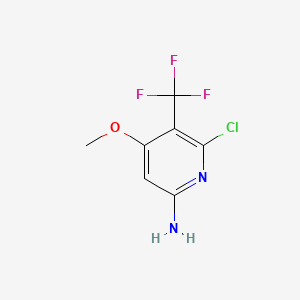
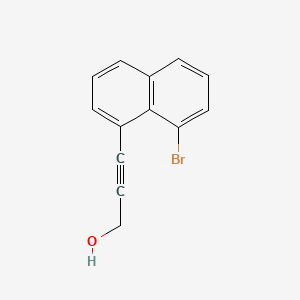
![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
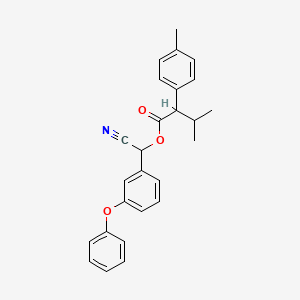
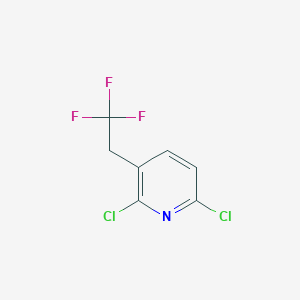
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
